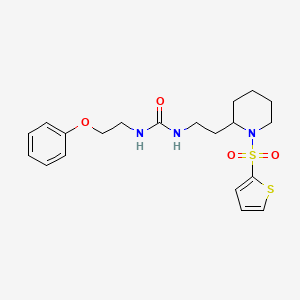

1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c24-20(22-13-15-27-18-8-2-1-3-9-18)21-12-11-17-7-4-5-14-23(17)29(25,26)19-10-6-16-28-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMTZMKYMFRWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)NCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of Phenoxyethyl Intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to form the phenoxyethyl group.

Synthesis of Thiophenylsulfonyl Piperidine:

Coupling Reaction: The final step involves coupling the phenoxyethyl intermediate with the thiophenylsulfonyl piperidine under suitable conditions to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or thiophenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives, including 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, as promising anticancer agents.

- Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival .

- Case Study : A study demonstrated that derivatives similar to this compound showed substantial inhibition of fibroblast growth factor receptor tyrosine kinases, which are crucial in cancer progression. This suggests that modifications to the urea structure could enhance efficacy against specific cancer types .

Therapeutic Potential Beyond Oncology

The compound's structural features indicate potential applications in treating other diseases, particularly those involving angiogenesis and inflammation. The sulfonamide group can interact with various biological targets, suggesting a broader therapeutic profile.

Study on Structural Variants

In a comparative study of urea derivatives, it was found that variations in substituents on the piperidine ring significantly affected biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced anticancer properties due to increased binding affinity to target proteins involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Sulfonyl vs. Phenyl-Sulfonyl Derivatives

1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea () :

This compound shares the urea core and piperidine-ethyl chain but substitutes the thiophene-sulfonyl group with a 4-fluoro-2-methylphenyl-sulfonyl moiety. The phenyl-sulfonyl group introduces steric bulk and distinct electronic effects, which may alter metabolic stability or target selectivity compared to the thiophene-based analogue.- 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (): This analogue replaces the thiophen-2-ylsulfonyl group with a thiophen-3-ylmethyl substituent.

Urea Derivatives with Pyridine/Pyrimidine Moieties

- 1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea (): This compound features pyrimidine and pyridine rings instead of piperidine and phenoxyethyl groups. The ethanesulfonyl group on pyridine provides a different electronic profile, likely influencing interactions with nucleic acids or enzymes compared to the thiophene-sulfonyl-piperidine system .

Physicochemical Properties

Biological Activity

1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms, efficacy in various biological contexts, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 437.6 g/mol

- Structure : The compound features a urea functional group, a phenoxyethyl moiety, and a thiophenesulfonyl-piperidine structure that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosine Kinase Inhibition : The presence of the thiophenesulfonyl group suggests potential inhibition of tyrosine kinases, which are crucial in various signaling pathways related to cancer and other diseases. Compounds with similar structures have shown promise as tyrosine kinase inhibitors .

- Antimicrobial Properties : Urea derivatives are known for their broad-spectrum antimicrobial activities. The compound's structural components may enhance its interaction with microbial targets, leading to effective inhibition .

- Anticancer Activity : Preliminary studies indicate that related compounds exhibit significant anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms in various cancer cell lines .

Anticancer Activity

A comparative analysis of similar compounds has shown varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| Compound A | EKVX (Lung) | 1.7 | 21.5 | 25.9 |

| Compound B | RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |

| Compound C | OVCAR-4 (Ovarian) | 25.1 | 77.5 | 93.3 |

These results indicate that modifications in the structure can lead to enhanced anticancer activity, suggesting a structure-activity relationship that could be explored further for optimizing the efficacy of 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea.

Antimicrobial Activity

The compound exhibits potential antimicrobial activity as indicated by minimum inhibitory concentration (MIC) studies against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These values suggest that the compound may serve as an effective antimicrobial agent, warranting further investigation into its clinical applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related urea derivatives, emphasizing their broad-spectrum biological activities:

- Study on Urea Derivatives : A series of urea compounds were synthesized and assessed for their anti-HIV, anticancer, and antibacterial properties, demonstrating significant activity against multiple targets .

- Mechanistic Studies : Research has shown that modifications in the thiourea moiety can enhance binding affinity to target proteins involved in tumor progression and microbial resistance .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics that could enhance their therapeutic potential .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, and how can reaction yields be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For example, in analogous compounds, a two-step procedure is employed:

Piperidine Functionalization : Introduce the thiophen-2-ylsulfonyl group to the piperidine ring via sulfonylation using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Urea Formation : React the sulfonylated piperidine intermediate with 2-phenoxyethyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours .

Q. Optimization Strategies :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Q. Quality Control :

Advanced Research Questions

Q. How can researchers establish the structure-activity relationship (SAR) of this compound for biological applications?

Methodological Answer:

- Structural Modifications :

- Biological Assays :

Q. Data Interpretation :

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Dose-Response Validation :

- Mechanistic Studies :

Q. How can computational modeling predict pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction :

- Molecular Dynamics (MD) Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.